Darapladib-impurity

Vue d'ensemble

Description

Darapladib-impurity is the impurity of Darapladib . Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) .

Molecular Structure Analysis

The molecular structure of Darapladib, from which this compound originates, is complex. It has an empirical formula of C36H38F4N4O2S and a molecular weight of 666.77 .Physical And Chemical Properties Analysis

Darapladib, the parent compound of this compound, is a white to beige powder soluble in DMSO . Its exact physical and chemical properties, including those of its impurities, are not clearly mentioned in the available resources.Applications De Recherche Scientifique

Cardiovascular Risk Biomarkers : Darapladib, a selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, has been shown to significantly inhibit Lp-PLA2 activity in patients with stable CHD or CHD risk equivalent. It also demonstrates potential in reducing inflammatory burden as indicated by changes in interleukin (IL)-6 and high-sensitivity C-reactive protein (hs-CRP) levels (Mohler et al., 2008).

Plaque Composition in Coronary Arteries : In patients with coronary artery disease, Darapladib was found to halt the progression of necrotic core in coronary arteries over a 12-month period. This suggests that Darapladib could play a role in stabilizing atherosclerotic plaques, thereby potentially reducing the risk of cardiac events (Serruys et al., 2008).

Impact on Atherosclerotic Plaque Development : Darapladib has shown efficacy in reducing the development of advanced coronary atherosclerosis in animal models, such as diabetic and hypercholesterolemic swine. It inhibits both plasma and lesion Lp-PLA2 activity and reduces lesion lysophosphatidylcholine content, demonstrating an anti-inflammatory action (Wilensky et al., 2008).

Effect on Carotid Plaque : Darapladib has been shown to reduce lipoprotein-associated phospholipase A2 activity in both plasma and plaque in patients undergoing carotid endarterectomy. This reduction was robust and dose-dependent, indicating a potential benefit in reducing plaque inflammation (Johnson et al., 2014).

Genetic Analysis of Efficacy : Genetic analysis in large clinical trials did not find any significant associations between genetic variants influencing Lp-PLA2 activity and drug response endpoints. This suggests that the effectiveness of Darapladib may not be significantly influenced by genetic factors related to Lp-PLA2 activity (Yeo et al., 2017).

Pharmacokinetics and Safety : Studies have detailed the pharmacokinetics, metabolism, and safety of Darapladib, indicating its absorption, distribution, and excretion patterns in humans. This research is crucial for understanding how the drug functions within the body and its potential side effects (Dave et al., 2014).

Potential in Diabetic Macular Edema : Darapladib has been explored for its potential in reducing edema and improving vision in center-involved diabetic macular edema (DME). The results indicated modest improvements, suggesting a new avenue for the treatment of DME (Staurenghi et al., 2015).

Mécanisme D'action

- Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 plays a crucial role in inflammatory processes.

- Ferroptosis is a form of programmed necrosis that requires free active iron and involves lipid peroxidation .

- Lipidomic analyses reveal that Darapladib treatment enriches phosphatidylethanolamine species and reduces lysophosphatidylethanolamine species .

- Darapladib effectively inhibits plasma Lp-PLA2 activity both ex vivo (in human plasma) and in vivo (in Watanabe hereditable hyperlipidaemic rabbit plasma) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Darapladib-Impurity, like Darapladib, is likely to interact with Lp-PLA2, an enzyme that plays a key role in intracellular phospholipid metabolism . The interaction between this compound and Lp-PLA2 could potentially influence the balance of phosphatidylethanolamine species and lysophosphatidylethanolamine species within cells .

Cellular Effects

In the context of cancer cells, this compound may enhance ferroptosis, a form of programmed cell death, under lipoprotein-deficient or serum-free conditions . This suggests that this compound could have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound likely involves its inhibition of Lp-PLA2, which in turn affects lipid metabolism within cells . This could lead to changes in gene expression and enzyme activity, potentially influencing the susceptibility of cells to ferroptosis .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research on Darapladib suggests that it can have long-term effects on cellular function . For instance, Darapladib has been shown to reduce major coronary events over a median follow-up period of 3.7 years .

Dosage Effects in Animal Models

Studies on Darapladib have shown that it can inhibit tumor growth in a xenograft model when combined with the GPX4 inhibitor PACMA31 .

Metabolic Pathways

This compound is likely to be involved in the metabolic pathway of phospholipids, given its interaction with Lp-PLA2 . This could potentially affect metabolic flux or metabolite levels within cells .

Transport and Distribution

Darapladib is known to be lipophilic with good cell membrane permeability , which could also apply to this compound.

Subcellular Localization

Lp-PLA2, the enzyme that this compound likely interacts with, is known to be located in the membrane and cytoplasm . This suggests that this compound could also be found in these subcellular locations.

Propriétés

IUPAC Name |

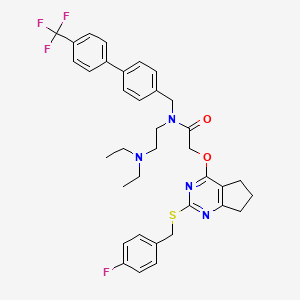

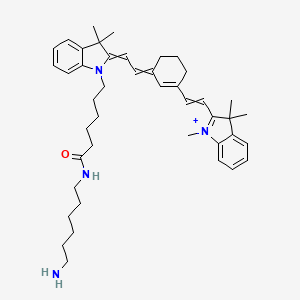

N-[2-(diethylamino)ethyl]-2-[[2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]oxy]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELIVYXNVITYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

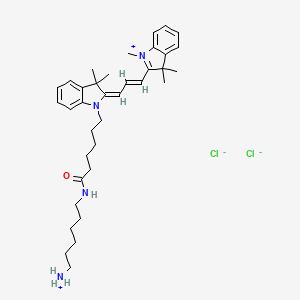

![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)

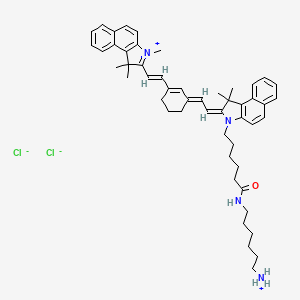

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)